molecular formula C24H36CaN4O6+2 B12660227 Calcium bis(5-allyl-5-(sec-pentyl)barbiturate) CAS No. 80584-93-6

Calcium bis(5-allyl-5-(sec-pentyl)barbiturate)

Cat. No.: B12660227
CAS No.: 80584-93-6
M. Wt: 516.6 g/mol
InChI Key: FQKQHOLZWWACIV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates involves the reaction of an alkylamine (R-NH2) with a phosphate ester (PO(OH)3). The reaction typically occurs under controlled temperature and reaction conditions to ensure high purity of the product. The reaction temperature and time need to be strictly regulated to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality of the final product. Safety measures are also in place to handle the potentially irritating nature of the compounds involved .

Chemical Reactions Analysis

Types of Reactions

Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the original compound, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates have a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates involves their ability to reduce surface tension and enhance the solubility of various compounds. This is achieved through the interaction of the phosphate ester groups with water molecules, which disrupts the hydrogen bonding network and reduces surface tension. The alkylamine groups further enhance solubility by interacting with hydrophobic compounds, allowing them to be dispersed in aqueous solutions .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl bromide: (EINECS 203-622-2)

    4-Bromoacetanilide: (EINECS 203-154-9)

    Phenyl benzoate: (EINECS 202-293-2)

    N,N,N-triphenylamine: (EINECS 210-035-5)

    Methyl Salicylate: (EINECS 204-317-7)

Uniqueness

Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates are unique due to their excellent surface activity and solubilizing properties, which make them highly effective as surfactants in various applications. Their ability to reduce surface tension and enhance solubility sets them apart from other similar compounds, making them valuable in both industrial and research settings .

Properties

CAS No.

80584-93-6

Molecular Formula

C24H36CaN4O6+2

Molecular Weight

516.6 g/mol

IUPAC Name

calcium;5-pentan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/2C12H18N2O3.Ca/c2*1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16;/h2*5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17);/q;;+2

InChI Key

FQKQHOLZWWACIV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC=C.CCCC(C)C1(C(=O)NC(=O)NC1=O)CC=C.[Ca+2]

Origin of Product

United States

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